molecular formula C8H5NO5 B3426046 2-Nitropiperonal CAS No. 503853-97-2

2-Nitropiperonal

Cat. No.: B3426046
CAS No.: 503853-97-2
M. Wt: 195.13 g/mol
InChI Key: KCWXFIYBVUTOGD-UHFFFAOYSA-N
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Description

2-Nitropiperonal is an organic compound characterized by the presence of a nitro group attached to a piperonal structure Piperonal, also known as heliotropin, is a benzodioxole derivative commonly used in the fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitropiperonal typically involves the nitration of piperonal. This process can be achieved by treating piperonal with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction scheme is as follows:

Piperonal+HNO3+H2SO4This compound+H2O\text{Piperonal} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} Piperonal+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Nitropiperonal undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in alkaline conditions or chromium trioxide in acidic conditions.

Major Products:

    Reduction: 2-Aminopiperonal

    Substitution: Various substituted piperonal derivatives depending on the nucleophile used.

    Oxidation: 2-Nitrobenzoic acid

Scientific Research Applications

2-Nitropiperonal has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: Research into its potential as a building block for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Nitropiperonal largely depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then interact with biological targets such as enzymes or receptors. The molecular pathways involved in these interactions are often studied to understand the compound’s potential therapeutic effects.

Comparison with Similar Compounds

2-Nitropiperonal can be compared with other nitroaromatic compounds such as:

    2-Nitrobenzaldehyde: Similar in structure but lacks the dioxole ring, making it less complex.

    2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity.

    6-Nitropiperonal: Another nitro derivative of piperonal, differing in the position of the nitro group.

Properties

IUPAC Name

4-nitro-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-3-5-1-2-6-8(14-4-13-6)7(5)9(11)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWXFIYBVUTOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503853-97-2
Record name 4-nitro-1,3-dioxaindane-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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